molecular formula C8H9BrClN B13026837 (R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine

(R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine

Katalognummer: B13026837
Molekulargewicht: 234.52 g/mol
InChI-Schlüssel: RSQBBPQGUYFSIM-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound features a chiral center, making it optically active. The presence of bromine and chlorine atoms on the phenyl ring can significantly influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine typically involves the following steps:

    Chiral Amine Formation: The chiral amine can be synthesized using chiral catalysts or chiral auxiliaries to ensure the desired enantiomer is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Halogenation: Using industrial halogenation methods to introduce bromine and chlorine atoms efficiently.

    Chiral Resolution: Employing chiral resolution techniques to separate the desired enantiomer from a racemic mixture.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine exerts its effects can involve:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    1-(2-Bromo-6-chlorophenyl)ethan-1-amine: The racemic mixture containing both enantiomers.

    1-(2-Bromo-4-chlorophenyl)ethan-1-amine: A similar compound with a different halogen substitution pattern.

Uniqueness

®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine is unique due to its specific chiral configuration and halogen substitution pattern, which can influence its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C8H9BrClN

Molekulargewicht

234.52 g/mol

IUPAC-Name

(1R)-1-(2-bromo-6-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1

InChI-Schlüssel

RSQBBPQGUYFSIM-RXMQYKEDSA-N

Isomerische SMILES

C[C@H](C1=C(C=CC=C1Br)Cl)N

Kanonische SMILES

CC(C1=C(C=CC=C1Br)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.